7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18646924
InChI: InChI=1S/C9H18N2.2ClH/c1-11-4-2-9(3-5-11)6-8(10)7-9;;/h8H,2-7,10H2,1H3;2*1H
SMILES:
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

CAS No.:

Cat. No.: VC18646924

Molecular Formula: C9H20Cl2N2

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride -

Specification

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
IUPAC Name 7-methyl-7-azaspiro[3.5]nonan-2-amine;dihydrochloride
Standard InChI InChI=1S/C9H18N2.2ClH/c1-11-4-2-9(3-5-11)6-8(10)7-9;;/h8H,2-7,10H2,1H3;2*1H
Standard InChI Key HQIUXMBTQDWNJX-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CC1)CC(C2)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride (CAS: 2725791-07-9) has the molecular formula C₉H₂₀Cl₂N₂ and a molecular weight of 227.17 g/mol . The compound consists of a spirocyclic backbone where a piperidine ring is fused to a cyclopropane moiety, with a methyl group at the 7-position and an amine group at the 2-position. The dihydrochloride salt form enhances its solubility in polar solvents, a critical feature for in vitro assays .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₂₀Cl₂N₂
Molecular Weight227.17 g/mol
SMILES NotationCN1CCC2(CC1)CC(C2)N.Cl.Cl
InChIKeyHQIUXMBTQDWNJX-UHFFFAOYSA-N

Structural Uniqueness

The spirocyclic architecture imposes conformational constraints that may enhance binding specificity to biological targets. Comparative analysis with analogs such as 7-azaspiro[3.5]nonan-2-amine (lacking the methyl group) reveals that the 7-methyl substituent reduces ring strain, potentially improving metabolic stability . X-ray crystallography data, though unavailable for this specific compound, suggests that similar azaspiro systems adopt chair-like conformations in the piperidine ring, with the cyclopropane moiety introducing torsional rigidity .

Synthesis and Reactivity

Synthetic Pathways

While detailed synthetic protocols for 7-methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride are proprietary, retrosynthetic analysis indicates two primary routes:

  • Cyclopropanation of Piperidine Derivatives: A ketone intermediate undergoes cyclopropanation via the Simmons-Smith reaction, followed by reductive amination to introduce the methylamine group .

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spirocyclic core, followed by functional group interconversion to install the amine .

Table 2: Comparative Analysis of Spirocyclic Amine Syntheses

MethodYield (%)Purity (%)Key Challenge
Cyclopropanation45–60>90Stereochemical control
Ring-Closing Metathesis30–4085–90Catalyst cost

Reactivity Profile

The primary and secondary amine groups participate in nucleophilic reactions, including:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Alkylation: Quaternary ammonium salt formation with alkyl halides.

  • Condensation: Schiff base synthesis with carbonyl compounds .
    The hydrochloride salt form mitigates amine hygroscopicity, improving shelf-life under ambient conditions .

CompoundTargetIC₅₀/EC₅₀Reference
7-Azaspiro[3.5]nonan-2-amineM4 mAChR120 nM
N,N-Dimethyl-7-azaspiro derivativeBCL-2/BAX3.2 μM
6-Methoxy-spiroquinolineKAT7 histone acetyltransferase0.8 μM

Applications in Drug Discovery

Scaffold for Receptor Antagonists

The compound’s rigidity and amine functionality make it a versatile scaffold for designing:

  • mAChR Antagonists: Patent US11149022B2 discloses azaspiro derivatives as M4 antagonists for treating Parkinson’s disease .

  • Kinase Inhibitors: Hybrid molecules incorporating spirocyclic amines show nanomolar activity against CDK4/6 in breast cancer models .

Chemical Biology Probes

Biotinylated analogs facilitate target identification via pull-down assays, as demonstrated in proteomics studies identifying HSP90 as an off-target .

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